2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride
Overview
Description
2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride is a compound that features an adamantane moiety, which is a tricyclic cage structure known for its stability and unique properties. The adamantane structure is often used in medicinal chemistry due to its ability to enhance the lipophilicity and stability of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the functionalization process.
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, halogenation, and subsequent functionalization to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the adamantane moiety.
Substitution: Substitution reactions, such as halogenation, can introduce new substituents on the adamantane structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like borane-tetrahydrofuran (BH3·THF), and halogenating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacologically active compound.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to interact with lipid membranes, increasing its bioavailability and stability. The phenol group can participate in hydrogen bonding and other interactions with biological targets, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride is unique due to its specific combination of the adamantane moiety and phenol group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-[[2-(1-adamantyl)ethylamino]methyl]phenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO.ClH/c21-18-4-2-1-3-17(18)13-20-6-5-19-10-14-7-15(11-19)9-16(8-14)12-19;/h1-4,14-16,20-21H,5-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYUKHLZLXYSFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNCC4=CC=CC=C4O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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